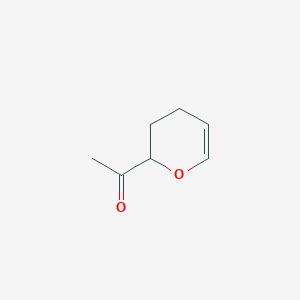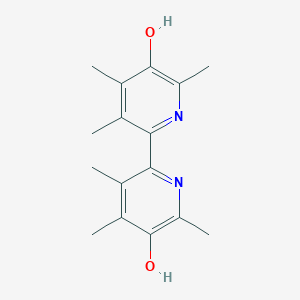
6-(5-Hydroxy-3,4,6-trimethylpyridin-2(1H)-ylidene)-2,4,5-trimethylpyridin-3(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’,4,4’,6,6’-Hexamethyl-[2,2’-bipyridine]-5,5’-diol is an organic compound with a unique structure characterized by two pyridine rings connected by a single bond, each substituted with three methyl groups and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,4,4’,6,6’-Hexamethyl-[2,2’-bipyridine]-5,5’-diol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,2’-bipyridine, which is then methylated at the 3,3’,4,4’,6,6’ positions using methylating agents such as methyl iodide in the presence of a strong base like sodium hydride.
Hydroxylation: The methylated bipyridine is then subjected to hydroxylation at the 5,5’ positions using reagents like hydrogen peroxide or other oxidizing agents under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3’,4,4’,6,6’-Hexamethyl-[2,2’-bipyridine]-5,5’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds can be employed for substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted bipyridine compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3,3’,4,4’,6,6’-Hexamethyl-[2,2’-bipyridine]-5,5’-diol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: The compound is investigated for its potential as an antioxidant due to its hydroxyl groups.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the synthesis of advanced materials and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism by which 3,3’,4,4’,6,6’-Hexamethyl-[2,2’-bipyridine]-5,5’-diol exerts its effects involves its ability to chelate metal ions, thereby influencing various biochemical pathways. The hydroxyl groups can donate electrons, making the compound an effective antioxidant. Additionally, its interaction with molecular targets such as enzymes and receptors can modulate cellular processes, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2’,3,3’,6,6’-Hexamethyl-[1,1’-biphenyl]-4,4’-diol
- 6,6’-Dimethyl-2,2’-bipyridine
- 4,4’-Bipyridine derivatives
Uniqueness
3,3’,4,4’,6,6’-Hexamethyl-[2,2’-bipyridine]-5,5’-diol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of multiple methyl groups and hydroxyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
64604-96-2 |
|---|---|
Molecular Formula |
C16H20N2O2 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
6-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)-2,4,5-trimethylpyridin-3-ol |
InChI |
InChI=1S/C16H20N2O2/c1-7-9(3)15(19)11(5)17-13(7)14-8(2)10(4)16(20)12(6)18-14/h19-20H,1-6H3 |
InChI Key |
KKTMNCJEUSHGIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=C1O)C)C2=NC(=C(C(=C2C)C)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


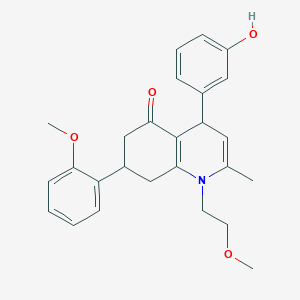
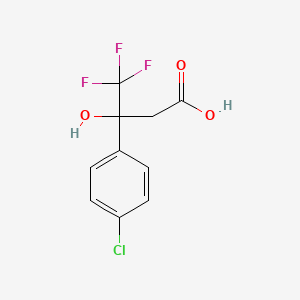
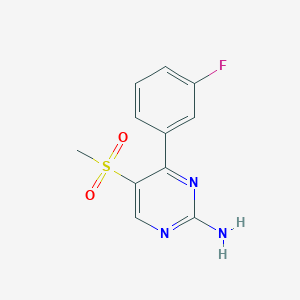
![3-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B11769636.png)
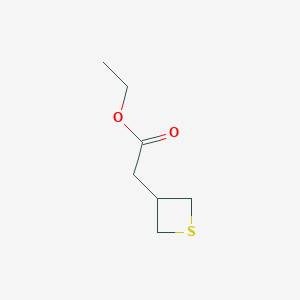
![5-Bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carbonitrile](/img/structure/B11769651.png)
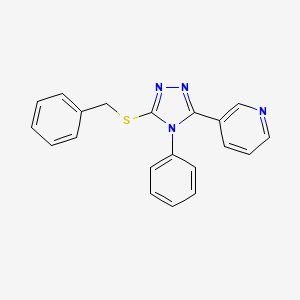
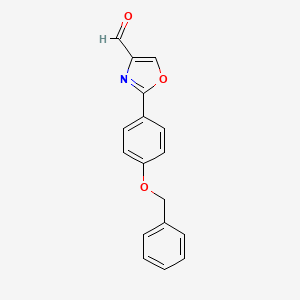

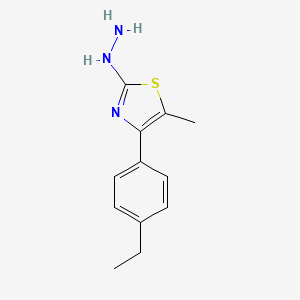
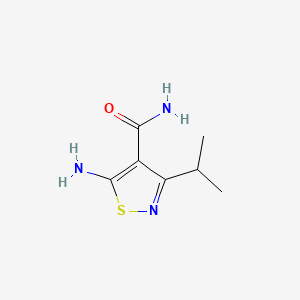
![3-Chloro-N-(2-chloro-5-(trifluoromethyl)phenyl)-6-methylbenzo[b]thiophene-2-carboxamide](/img/structure/B11769690.png)

